molecular formula C6H7NO2 B8768388 3-hydroxy-2-methylpyridin-4(1H)-one

3-hydroxy-2-methylpyridin-4(1H)-one

Cat. No. B8768388
M. Wt: 125.13 g/mol
InChI Key: QVXIZJHZWYLVET-UHFFFAOYSA-N
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Patent
US06232340B1

Procedure details

An ammonia solution is added to a solution of maltol dissolved in hot distilled water. The pH of this solution is adjusted to 9.8 by the addition of HCl solution. The mixture is kept under reflux overnight and then decolorized with activated charcoal. The solvent is removed under reduced pressure. The white product is obtained upon recrystallization from hot water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].[CH3:2][C:3]1O[CH:8]=[CH:7][C:5](=[O:6])[C:4]=1[OH:10]>>[CH3:2][C:3]1[CH:4]([OH:10])[C:5](=[O:6])[CH:7]=[CH:8][N:1]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)C=CO1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
DISTILLATION
Type
DISTILLATION
Details
in hot distilled water
ADDITION
Type
ADDITION
Details
The pH of this solution is adjusted to 9.8 by the addition of HCl solution
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The white product is obtained upon recrystallization from hot water

Outcomes

Product
Name
Type
Smiles
CC1=NC=CC(C1O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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